Copper--pyridine (1/1)
CAS No.: 514789-96-9
Cat. No.: VC19080613
Molecular Formula: C5H5CuN
Molecular Weight: 142.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 514789-96-9 |
|---|---|
| Molecular Formula | C5H5CuN |
| Molecular Weight | 142.65 g/mol |
| IUPAC Name | copper;pyridine |
| Standard InChI | InChI=1S/C5H5N.Cu/c1-2-4-6-5-3-1;/h1-5H; |
| Standard InChI Key | IRJGZWIEFFOYJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC=C1.[Cu] |
Introduction
Synthesis and Preparation
Synthetic Routes
Copper(I) halide–pyridine (1/1) complexes are typically synthesized by reacting copper(I) halides (CuX, X = Cl, Br, I) with pyridine in anhydrous solvents. For example, ClCu(py) forms via the reaction:
This reaction proceeds under inert conditions to prevent oxidation to copper(II) . Similar methods apply to BrCu(py) and ICu(col) (col = collidine), though steric hindrance from methyl-substituted pyridines alters product topology .
Isolation and Purification
Crystallization from nonpolar solvents yields single crystals suitable for X-ray analysis. For instance, ClCu(py) crystallizes in a monoclinic system (space group ) with lattice parameters ) .
Crystal Structure and Molecular Geometry
Polymeric Ribbon Structures
In ClCu(py) and BrCu(py), copper atoms adopt linear coordination (Cu–X–Cu angles ~180°), forming infinite helical chains along the -axis (Figure 1). Each copper is bonded to one pyridine nitrogen and two bridging halides, resulting in a distorted trigonal planar geometry .
Table 1: Crystallographic Data for Copper–Pyridine (1/1) Complexes
| Compound | Space Group | ||||
|---|---|---|---|---|---|
| ClCu(py) | 9.324 | 3.848 | 8.663 | 107.08 | |
| BrCu(py) | 9.423 | 3.959 | 8.907 | 108.13 | |
| ICu(col) | 11.500 | 10.620 | 4.159 | - |
Ligand Steric Effects
Methyl-substituted pyridines (e.g., collidine, lutidine) disrupt polymerization, favoring dimeric or monomeric structures. For example, ICu(lut) forms dimers with a short Cu–Cu distance (2.586 Å), stabilized by iodine bridges .
Spectroscopic and Thermal Properties
Vibrational Spectroscopy
Infrared and Raman studies of Cu–N and Cu–X stretching frequencies reveal delocalization effects. In ClCu(py), the Cu–Cl stretch appears at 265 cm⁻¹, while the Cu–N vibration occurs at 410 cm⁻¹ . Substituents on pyridine (e.g., –CH₃, –CN) modulate these frequencies by altering electron density at the nitrogen lone pair .
Thermal Stability
Thermogravimetric analysis (TGA) of ClCu(py) shows decomposition above 200°C, releasing pyridine and forming CuCl residues. The stability order follows Cl > Br > I, reflecting bond dissociation energies (BDEs):
.
Chemical Reactivity and Applications
Catalytic Dearomatization
Copper–pyridine complexes catalyze pyridine dearomatization in the presence of silanes, enabling 1,4-cyclohexadiene formation. Density functional theory (DFT) studies indicate a one-copper mechanism involving Cu–H intermediates .
Redox Behavior
Collision-induced dissociation of (py)₂CuCl⁺ reduces Cu(II) to Cu(I), expelling Cl⁻. This redox activity underpins applications in electrochemical sensors and redox catalysis .
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